molecular formula C11H11NO2 B1338665 Ethyl 2-(3-cyanophenyl)acetate CAS No. 210113-91-0

Ethyl 2-(3-cyanophenyl)acetate

Cat. No.: B1338665
CAS No.: 210113-91-0
M. Wt: 189.21 g/mol
InChI Key: TVYAQKQOSLTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyanophenyl)acetate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used in Lossen rearrangement for synthesizing ureas from carboxylic acids. This process offers good yields without racemization and is compatible with common protecting groups. It's noted for being environmentally friendly and cost-effective (Thalluri et al., 2014).

  • Suzuki Coupling in Green Chemistry : Ethyl (4-phenylphenyl)acetate, synthesized through Suzuki coupling, demonstrates promise as a lead compound in discovering new nonsteroidal anti-inflammatory drugs. This process is notable for using water as the primary solvent, emphasizing green chemistry principles (Costa et al., 2012).

  • Fabrication of 4-Phenyl-2-Butanone : Ethyl ethanate, a related compound, is used in the synthesis of 4-phenyl-2-butanone, an important medium in the production of anti-inflammatory and codeine medications (Zhang, 2005).

Medicinal Chemistry and Drug Development

  • Synthesis of Novel Compounds : The preparation of 3-acyl-2-(alkylsulfanyl)indoles and ethyl 2-(alkylsulfanyl)indole-3-carboxylates involves ethyl 2-(2-isocyanophenyl)acetates. This method has been applied to construct new indole-fused tricyclic structures, showcasing its potential in medicinal chemistry (Fukamachi et al., 2009).

  • Development of Anti-Arthritic Drugs : Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant anti-rheumatic effects. This highlights the compound's potential in developing treatments for arthritis (Sherif & Hosny, 2014).

  • 2 and EGFR tyrosine kinases, suggesting its effectiveness as an anti-cancer agent. This compound displayed cytotoxic activity against various human cancer cell lines, emphasizing its potential in cancer treatment research (Riadi et al., 2021).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates are used to synthesize various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's utility in creating diverse heterocyclic structures (Mohareb et al., 2004).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate, a related compound, has been extensively studied. This research provides insights into the bond parameters and special spectroscopy information, crucial for understanding the properties of similar compounds (Jia Zhi, 1996).

Safety and Hazards

Ethyl 2-(3-cyanophenyl)acetate is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes typically involves the transfer of electrons, leading to the formation of reactive intermediates that can further react to form the desired products .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. It can bind to certain enzymes, either inhibiting or activating their activity. For instance, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The primary enzymes involved in its metabolism include cytochrome P450 enzymes and transferases. These metabolic reactions result in the formation of various metabolites, which can be further processed and excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain tissues, depending on its affinity for specific cellular components. This distribution pattern can influence the overall activity and function of this compound within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in regulating cellular metabolism and other biochemical processes .

Properties

IUPAC Name

ethyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAQKQOSLTGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458307
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-91-0
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-bromo-phenyl)-acetic acid ethyl ester (9.15 g, 37.6 mmol), copper cyanide (5.06 g, 56.5 mmol), and 1-methyl-2-pyrrolidinone (80 mL) was placed into an oil bath heated at 120° C. behind a protective shield. The reaction was heated to 200° C. for 1 h and additional copper cyanide (spatula tip) was added. After heating for an additional 0.5 h, the reaction was cooled to room temperature. The reaction was diluted with EtOAc and the organic solution was washed with water/ammonium hydroxide solution (2:1 v/v) until the aqueous solution was no longer blue. The organic solution was washed with brine, dried (MgSO4), filtered, and concentrated. Flash chromatography (9:1 hexanes:EtOAc) provided (3-cyano-phenyl)-acetic acid ethyl ester (6.31 g) as a clear oil which solidified on standing. 1H NMR (400 MHz, CDCl3) 6 7.57-7.50 (m, 3H), 7.42 (m, 1H), 4.15 (q, 2H), 3.63 (s, 2H), 1.24 (t, 3H).
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (3-bromo-phenyl)-acetic acid ethyl ester (12.38 g, 54.05 mmol), zinc cyanide (4.33 g, 36.9 mmol), and DMF (150 mL) was deoxygenated with nitrogen and Pd(PPh3)4 (3.10 g, 2.68 mmol) was added. The mixture was heated in a 90° C. oil bath for 2.5 h and was cooled to room temperature. Aqueous NH4OH (5%) was added and the product was extracted into Et2O (3×). The combined organic extracts were washed with 5% NH4OH followed by brine. The organic solution was dried over MgSO4, filtered and concentrated. Flash chromatography (9:1 hexanes:EtOAc) provided (3-cyano-phenyl)-acetic acid ethyl ester (9.08 g) as a pale yellow liquid which was identical spectroscopically to that obtained using Method A above.
Quantity
12.38 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.33 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of of (3-bromo-phenyl)-acetic acid ethyl ester (15.3 g, 62.9 mmol) and 1-methyl-2-pyrrolidinone (125 mL) was added copper (I) cyanide (8.46 g, 94.4 mmol). The reaction mixture was stirred in an oil bath at 190° C. for 1 h. The reaction was cooled to room temperature and was diluted with EtOAc and 2:1H2O/NH4OH. The mixture was stirred for 10 minutes and was filtered through Celite. The aqueous layer was washed with EtOAc (2×). The organic solution was washed with 2:1H2O/NH4OH until the aqueous extracts were no longer blue. The organic solution was dried over MgSO4, filtered and concentrated to afford (3-cyano-phenyl)-acetic acid ethyl ester (11.95 g). 1H NMR (400 MHz, CDCl3) δ 7.51-7.58 (m, 3H), 7.43 (t, 1H), 4.16 (q, 2H), 3.63 (s, 2H), 1.25 (t, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
8.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Combined tert-butyl 2-(3-cyanophenyl)acetate (500 mg, 2.301 mmol), ethanol (10 mL) and 4 N HCl in dioxane (0.288 mL, 1.151 mmol) and the solution heated at 60° C. for 22 h. The solution was concentrated in vacuo to give the title compound a yellow oil which was used without further purification. MS m/z 190 [M+H]+. 1H NMR (400 MHz, chloroform-d) δ ppm 1.23-1.31 (m, 3H) 3.65 (s, 2H) 4.17 (q, J=7.1 Hz, 2H) 7.40-7.47 (m, 1H) 7.51-7.56 (m, 1H) 7.56-7.62 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.288 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-cyanophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-cyanophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-cyanophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-cyanophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-cyanophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-cyanophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.